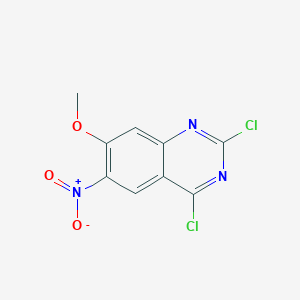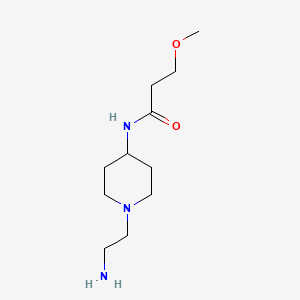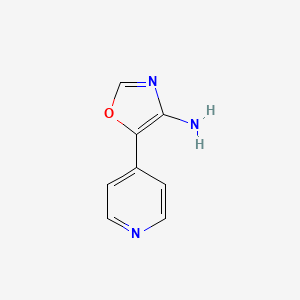
19-((2,5-Dioxopyrrolidin-1-yl)oxy)-19-oxononadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-((2,5-Dioxopyrrolidin-1-yl)oxy)-19-oxononadecanoic acid: is a synthetic organic compound with a complex molecular structure. It is characterized by the presence of a pyrrolidinone ring and a long aliphatic chain. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 19-((2,5-Dioxopyrrolidin-1-yl)oxy)-19-oxononadecanoic acid typically involves the reaction of a pyrrolidinone derivative with a long-chain fatty acid. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. The process may involve multiple steps, including esterification, oxidation, and purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
19-((2,5-Dioxopyrrolidin-1-yl)oxy)-19-oxononadecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The pyrrolidinone ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
19-((2,5-Dioxopyrrolidin-1-yl)oxy)-19-oxononadecanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a model compound in pharmacological studies.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 19-((2,5-Dioxopyrrolidin-1-yl)oxy)-19-oxononadecanoic acid involves its interaction with specific molecular targets. The pyrrolidinone ring and the aliphatic chain allow the compound to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1): Known for its anticonvulsant properties.
2-(2,5-Dioxopyrrolidin-1-yl)propanamides: Studied for their interaction with voltage-gated sodium channels and calcium channels.
Uniqueness
19-((2,5-Dioxopyrrolidin-1-yl)oxy)-19-oxononadecanoic acid is unique due to its specific molecular structure, which combines a pyrrolidinone ring with a long aliphatic chain
Properties
Molecular Formula |
C23H39NO6 |
|---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
19-(2,5-dioxopyrrolidin-1-yl)oxy-19-oxononadecanoic acid |
InChI |
InChI=1S/C23H39NO6/c25-20-18-19-21(26)24(20)30-23(29)17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-22(27)28/h1-19H2,(H,27,28) |
InChI Key |
MKJPXPNWIWXLSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptanedihydrochloride](/img/structure/B13652418.png)
![2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13652419.png)

![({[(2S)-1-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid](/img/structure/B13652439.png)


![Methyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13652449.png)


![Ethyl 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13652467.png)




